molecular formula C11H19N3O2 B15326646 2-(Isopropylamino)-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid

2-(Isopropylamino)-2-methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid

Cat. No.: B15326646
M. Wt: 225.29 g/mol
InChI Key: KXTAJVHCUXEHKM-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a structurally complex molecule featuring a propanoic acid backbone substituted with an isopropylamino group, a methyl group, and a 4-methylpyrazole ring. Its molecular formula is C₁₁H₂₀N₃O₂, with a molecular weight of 235.29 g/mol (calculated from structural data).

The pyrazole moiety is a critical feature, as this five-membered aromatic ring with two adjacent nitrogen atoms can participate in hydrogen bonding and π-π interactions, influencing solubility, crystallinity, and target binding .

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

2-methyl-3-(4-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanoic acid

InChI

InChI=1S/C11H19N3O2/c1-8(2)13-11(4,10(15)16)7-14-6-9(3)5-12-14/h5-6,8,13H,7H2,1-4H3,(H,15,16)

InChI Key

KXTAJVHCUXEHKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC(C)(C(=O)O)NC(C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The compound’s retrosynthesis involves three key disconnections (Figure 1):

  • Propanoic acid backbone : Derived from α,β-unsaturated esters or malonic acid derivatives.
  • 4-Methyl-1H-pyrazol-1-yl group : Introduced via cyclocondensation or cross-coupling.
  • Isopropylamino group : Installed via nucleophilic substitution or reductive amination.

Core Skeleton Construction

The propanoic acid framework is typically assembled using Michael addition or alkylation strategies. For example, methyl acrylate derivatives react with nucleophiles (e.g., enolates) to form branched esters, which are hydrolyzed to carboxylic acids. Patents such as EP3274344B1 highlight the use of sodium carbonate (Na₂CO₃) for workup and sodium sulfate (Na₂SO₄) for drying organic layers during analogous syntheses.

Pyrazole Ring Installation

Cyclocondensation Approaches

The 4-methyl-1H-pyrazole ring is synthesized via hydrazine cyclization with β-diketones or β-keto esters. For instance, reacting hydrazine hydrate with ethyl acetoacetate derivatives yields 4-methylpyrazole intermediates. WO2012146318A1 discloses similar methods for pyrazole formation, employing reflux conditions in ethanol or methanol.

Reaction Conditions:
  • Hydrazine hydrate (1.2 equiv)
  • Ethyl 3-oxobutanoate (1.0 equiv)
  • Solvent : Ethanol, 80°C, 6 hours
  • Yield : 72–85%

Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura couplings enable direct attachment of pre-formed pyrazole rings. A boronic ester-functionalized pyrazole reacts with brominated propanoic acid precursors under catalytic Pd(PPh₃)₄ and K₂CO₃.

Optimization Data:
Catalyst Base Solvent Yield (%)
Pd(PPh₃)₄ K₂CO₃ DMF/H₂O 68
PdCl₂(dppf) Cs₂CO₃ Dioxane 74

Introduction of the Isopropylamino Group

Nucleophilic Amination

Brominated intermediates undergo substitution with isopropylamine. WO2009057133A2 describes analogous aminations using triethylamine (Et₃N) as a base in tetrahydrofuran (THF) at 60°C.

Protocol:
  • 2-Bromo-2-methylpropanoate (1.0 equiv)
  • Isopropylamine (2.5 equiv)
  • Et₃N (3.0 equiv), THF, 12 hours
  • Yield : 63%

Reductive Amination

Ketone precursors react with isopropylamine under sodium cyanoborohydride (NaBH₃CN) to form secondary amines. This method avoids harsh conditions, preserving acid-sensitive pyrazole rings.

Final Assembly and Deprotection

Ester Hydrolysis

The propanoic acid is liberated via saponification. For example, lithium hydroxide (LiOH) in THF/water at 0°C cleaves methyl esters without side reactions.

Typical Conditions:
  • Ester (1.0 equiv)
  • LiOH (3.0 equiv), THF/H₂O (3:1), 0°C → RT, 4 hours
  • Yield : 89%

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation : Use of microwave irradiation improves reaction control, reducing byproducts.
  • Steric Hindrance : Bulky groups slow amination; phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance kinetics.
  • Purification : Silica gel chromatography remains standard, though preparative HPLC achieves higher purity for polar intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions . The reaction conditions often involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .

Scientific Research Applications

2-(Isopropylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into two groups: pyrazole/triazole derivatives and agrochemical propanoic acid derivatives. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Use/Activity
Target Compound C₁₁H₂₀N₃O₂ 235.29 4-Methylpyrazole, isopropylamino, methyl Unknown (discontinued)
2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid C₉H₁₆N₄O₂ 212.25 1,2,4-Triazole, isopropylamino, methyl Pharmaceutical intermediate
Impazapic C₁₅H₁₇N₃O₃ 287.32 Imidazolinone, pyridinecarboxylic acid Herbicide (imidazolinone class)
Haloxyfop C₁₆H₁₂ClF₃NO₄ 374.72 Chloro-trifluoromethylpyridinyl, phenoxy Herbicide (ACCase inhibitor)
Fluazifop C₁₅H₁₂F₃NO₄ 327.26 Trifluoromethylpyridinyl, phenoxy Herbicide

Pyrazole vs. Triazole Derivatives

The closest analog to the target compound is 2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid (), which replaces the pyrazole ring with a 1,2,4-triazole. Key differences include:

  • Lipophilicity : The 4-methyl group on the pyrazole in the target compound increases hydrophobicity relative to the unsubstituted triazole analog, which may reduce aqueous solubility.

Agrochemical Propanoic Acid Derivatives

Propanoic acid-based agrochemicals like impazapic, haloxyfop, and fluazifop () share the carboxylic acid moiety but differ significantly in substituents:

  • Imidazolinone vs. Pyrazole: Impazapic incorporates an imidazolinone ring linked to pyridinecarboxylic acid, enabling herbicidal activity via acetolactate synthase (ALS) inhibition. The target compound’s pyrazole group lacks this enzyme-targeting functionality .
  • Phenoxy Substituents: Haloxyfop and fluazifop feature aromatic phenoxy groups with halogen/fluorine substitutions, critical for lipid solubility and herbicidal potency as ACCase inhibitors. The target compound’s aliphatic isopropylamino group may limit similar bioactivity .
  • Thermodynamic Stability: Crystallographic studies (e.g., using SHELX software) suggest that haloxyfop and fluazifop form stable crystals due to planar phenoxy groups, whereas the target compound’s branched substituents may hinder dense packing .

Physicochemical and Crystallographic Properties

  • Solubility: The target compound’s methylpyrazole and isopropylamino groups likely render it less water-soluble than triazole analogs or ionic herbicides like haloxyfop.
  • Crystal Packing : Hydrogen-bonding patterns (analyzed via graph-set theory) in pyrazole derivatives often involve N–H···O interactions between the amine and carboxylic acid groups, while triazoles may form additional N···H–N bonds .

Biological Activity

2-(Isopropylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid, often referred to as a pyrazole derivative, is a synthetic organic compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmacology and therapeutic development.

The molecular formula of this compound is C11H19N3O2C_{11}H_{19}N_{3}O_{2} with a molecular weight of 225.29 g/mol. The IUPAC name is 2-methyl-3-(4-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanoic acid, and its structure can be represented as follows:

PropertyValue
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
IUPAC Name2-methyl-3-(4-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanoic acid
InChIInChI=1S/C11H19N3O2/c1-8(2)13-11(4,10(15)16)7-14-6-9(3)5-12-14/h5-6,8,13H,7H2,1-4H3,(H,15,16)

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Preliminary studies indicate that it may interact with beta-adrenoceptors, influencing cardiovascular and respiratory responses.

Pharmacological Studies

Research indicates that this compound exhibits beta2-selective adrenergic blocking activity. In studies involving guinea pig atrial and tracheal preparations, the compound demonstrated significant selectivity toward beta2 receptors, which are crucial in mediating smooth muscle relaxation and bronchodilation .

Case Studies

One notable study focused on the synthesis and evaluation of similar compounds that share structural features with this compound. The C-4 isomer was found to be 17 times more selective for tracheal tissue compared to propranolol, a well-known beta-blocker . This suggests that derivatives of this compound could play a pivotal role in developing targeted therapies for conditions like asthma or chronic obstructive pulmonary disease (COPD).

Research Applications

The compound has potential applications in various fields:

  • Medicinal Chemistry : It serves as a building block for synthesizing novel pharmaceutical agents.
  • Organic Synthesis : Acts as an intermediate in creating more complex organic molecules.
  • Material Science : Used in developing new materials with specific functional properties.

Q & A

Q. Table 1: Comparative Bioactivity of Pyrazole Derivatives

Substituent (Pyrazole C4)IC₅₀ (Target Enzyme A, µM)LogP
-CH₃ (Parent compound)12.3 ± 1.21.8
-Cl8.7 ± 0.92.1
-NO₂5.4 ± 0.62.4

Q. What experimental protocols validate the compound’s mechanism of action in biochemical pathways?

  • In Vitro Assays :
  • Enzyme Inhibition : Measure kinetic parameters (Km, Vmax) via spectrophotometry .
  • Receptor Binding : Competitive radioligand displacement assays using ³H-labeled ligands .
    • In Silico Tools : Pathway analysis via KEGG or Reactome to map affected metabolic networks .

Methodological Notes

  • Contradictory Data : Address variations in melting points or bioactivity by cross-referencing purity certificates (e.g., ≥98% HPLC) and validating with orthogonal techniques (e.g., DSC for thermal properties) .
  • Synthetic Challenges : Optimize protecting groups (e.g., tert-butyloxycarbonyl for amines) to prevent side reactions during multi-step synthesis .

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